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molecular formula C9H12N2O4 B8458750 4-ethoxycarbonyl-2-ethylpyrazole-3-carboxylic acid

4-ethoxycarbonyl-2-ethylpyrazole-3-carboxylic acid

Cat. No. B8458750
M. Wt: 212.20 g/mol
InChI Key: YWOGLLAVEDEBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08017604B2

Procedure details

A mixture of 2-ethyl-2H-pyrazole-3,4-dicarboxylic acid 4-ethyl ester (Example 10, steps 1-3, 3 g, 15 mmol) and thionyl chloride (40 ml) was heated to reflux (4 h). The thionyl chloride was evaporated, and the residue (3.38 g, 64%) was used in the next step without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[N:9][N:8]([CH2:11]C)[C:7]=1[C:13]([OH:15])=O)=[O:5])[CH3:2].S(Cl)([Cl:18])=O>>[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[N:9][N:8]([CH3:11])[C:7]=1[C:13]([Cl:18])=[O:15])=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(N(N=C1)CC)C(=O)O
Name
Quantity
40 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (4 h)
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The thionyl chloride was evaporated
CUSTOM
Type
CUSTOM
Details
the residue (3.38 g, 64%) was used in the next step without further purification

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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